
Pyranthrene-8,16-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyranthrene-8,16-diol is a chemical compound with the molecular formula C30H16O2. It is a derivative of pyranthrene, a polycyclic aromatic hydrocarbon composed of eight benzene rings fused together. This compound is characterized by the presence of two hydroxyl groups at the 8th and 16th positions of the pyranthrene structure.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Pyranthrene-8,16-diol can be synthesized through the reduction of pyranthrene-8,16-dione. This reduction can be achieved using zinc dust, acetic acid, and pyridine . The reaction conditions typically involve heating the mixture to facilitate the reduction process.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature and reagent concentrations, to achieve higher yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Pyranthrene-8,16-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be further reduced to remove the hydroxyl groups.
Substitution: The hydroxyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Zinc dust and acetic acid are commonly used for reduction reactions.
Substitution: Reagents such as halogenating agents can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidation of this compound can lead to the formation of pyranthrene-8,16-dione.
Reduction: Reduction can yield pyranthrene.
Substitution: Substitution reactions can produce various derivatives depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
Pyranthrene-8,16-diol has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other polycyclic aromatic compounds.
Biology: Its photophysical properties make it useful for biological imaging and sensing.
Medicine: Research is ongoing to explore its potential therapeutic applications, although its toxicity limits its use.
Wirkmechanismus
The mechanism of action of pyranthrene-8,16-diol involves its interaction with cellular components. It has been shown to cause oxidative stress and DNA damage within cells . The molecular targets include cellular DNA and proteins, leading to disruptions in cellular functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyranthrene: The parent compound without hydroxyl groups.
Pyranthrene-8,16-dione: The oxidized form of pyranthrene-8,16-diol.
Other Diols: Compounds with two hydroxyl groups, such as ethylene glycol and propylene glycol.
Uniqueness
This compound is unique due to its specific structure and the position of the hydroxyl groups, which impart distinct chemical and photophysical properties
Eigenschaften
CAS-Nummer |
64630-79-1 |
|---|---|
Molekularformel |
C30H16O2 |
Molekulargewicht |
408.4 g/mol |
IUPAC-Name |
pyranthrene-8,16-diol |
InChI |
InChI=1S/C30H16O2/c31-29-19-7-3-1-5-17(19)23-13-15-9-12-22-28-24(18-6-2-4-8-20(18)30(22)32)14-16-10-11-21(29)27(23)25(16)26(15)28/h1-14,31-32H |
InChI-Schlüssel |
QOYIRKIPYVISDZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C3=C4C(=C2O)C=CC5=CC6=C7C(=C(C8=CC=CC=C86)O)C=CC(=C3)C7=C54 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzamide, N-[3-[(2-hydroxyethyl)sulfonyl]phenyl]-4-nitro-](/img/structure/B14483621.png)
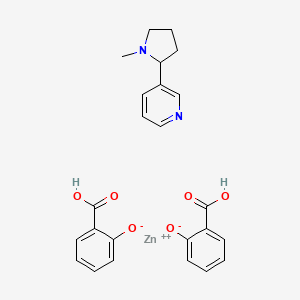
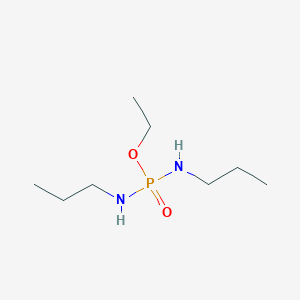
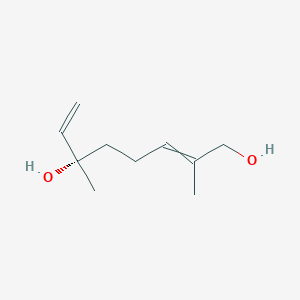
![1-(4-Methoxyphenyl)-4-[2-(pyridin-2-yl)ethyl]piperazine](/img/structure/B14483635.png)
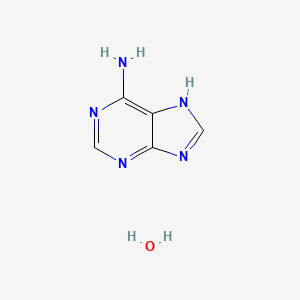
![4-[(2-Methylpropyl)sulfanyl]-2-nitroaniline](/img/structure/B14483659.png)
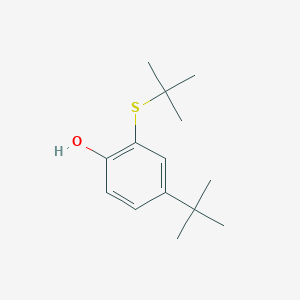
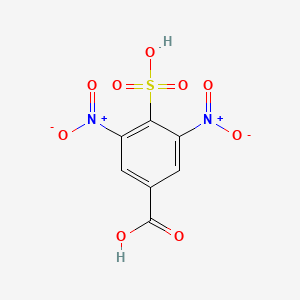
![Benzo[c]cinnolin-2-amine--hydrogen chloride (1/1)](/img/structure/B14483680.png)
![Carbamic acid, [3-(pentyloxy)phenyl]-, 2-(4-morpholinyl)ethyl ester](/img/structure/B14483685.png)
![[4-(4-Chlorobenzoyl)-7-methyl-5-methylidene-2,3-dihydro-1,4-diazepin-1-yl]-(4-chlorophenyl)methanone](/img/structure/B14483694.png)
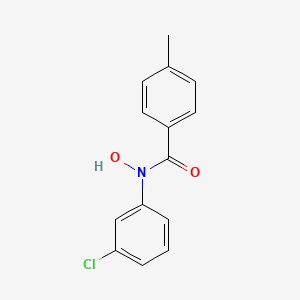
![2-Hydroxy-N-[(phenylcarbamoyl)oxy]benzamide](/img/structure/B14483706.png)
